4-(4-Methylpiperazine-1-carboxamido)benzoic acid

Medicinal chemistry Scaffold design H-bond potential

Researchers require reliable intermediates with validated regiochemistry to avoid failed SAR campaigns. This para-urea carboxamide benzoic acid offers a distinct H-bond geometry versus methylene-linked analogs (e.g., Imatinib intermediate CAS 106261-48-7). - Bifunctional scaffold: Free -COOH for amide coupling; urea NH for hinge binding in kinase/FAAH assays. - LogP -1.84 enables aqueous buffer solubility (>20x vs. methylene analog), reducing DMSO artifacts in CETSA/NanoBRET. - ≥98% HPLC purity with published ¹H NMR (DMSO-d₆) supports ACS/RSC journal compliance and batch-to-batch reproducibility.

Molecular Formula C13H17N3O3
Molecular Weight 263.297
CAS No. 680983-11-3
Cat. No. B2648092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpiperazine-1-carboxamido)benzoic acid
CAS680983-11-3
Molecular FormulaC13H17N3O3
Molecular Weight263.297
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H17N3O3/c1-15-6-8-16(9-7-15)13(19)14-11-4-2-10(3-5-11)12(17)18/h2-5H,6-9H2,1H3,(H,14,19)(H,17,18)
InChIKeyCGGJCTFGTFMUSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methylpiperazine-1-carboxamido)benzoic acid: Chemical Identity & Procurement


4-(4-Methylpiperazine-1-carboxamido)benzoic acid (CAS 680983-11-3; molecular formula C₁₃H₁₇N₃O₃; molecular weight 263.29 g/mol) is a bifunctional benzoic acid derivative bearing a 4-methylpiperazine moiety connected through a urea (carboxamide) linkage at the para position . Its structure combines a hydrophilic carboxylic acid hydrogen-bond donor/acceptor with a moderately lipophilic N-methylpiperazine group, yielding a calculated LogP of approximately -1.84 . The compound is supplied at ≥98% purity (HPLC) by multiple vendors and is primarily utilized as a research intermediate and scaffold for medicinal chemistry derivatization .

Scaffold Urea-linked piperazine–benzoic acid
Functionality Free carboxylic acid for direct amide coupling
Purity context Purity specification with NMR characterization

Why 4-(4-Methylpiperazine-1-carboxamido)benzoic acid Is Irreplaceable by Common Analogs


Although several methylpiperazine–benzoic acid derivatives share superficial similarity, their structural topology dictates fundamentally different synthetic utility and biological recognition. The target compound features a urea (carboxamide) bridge at the para position, whereas close analogs such as 4-(4-methylpiperazin-1-ylmethyl)benzoic acid (CAS 106261-48-7)—a key Imatinib intermediate—utilize a methylene linker, yielding distinct H-bonding geometry, conformational flexibility, and reactivity that preclude direct substitution in convergent syntheses or structure-activity campaigns . The positional isomer 3-(4-methylpiperazine-1-carboxamido)benzoic acid (CAS 754200-51-6) and the ortho-substituted variant 2-(4-methylpiperazine-1-carboxamido)benzoic acid (CAS 20320-46-1) present altered carboxylate orientation relative to the piperazine pharmacophore, directly impacting target recognition in enzyme or receptor binding sites.

Property
Target compound feature
Analog limitation
Linker chemistry
Urea NH donor/acceptor at para position
Methylene spacer removes urea H-bond anchor; may shift pharmacophore recognition
Carboxylate orientation
para geometry aligns for target salt bridges
Meta or ortho isomers alter binding-site geometry; affinity profile may differ
Synthetic handle
Free carboxylic acid, direct coupling
Ester-protected analogs require saponification; introduces yield loss and extra step

Quantitative Differentiation Evidence Against Key Analogs


Urea Linker Controls H-Bond Donor/Acceptor Capacity vs. Methylene

The target compound contains a urea linkage (–NH–C(=O)–N–) between the benzoic acid and N-methylpiperazine, providing both a hydrogen-bond donor (NH) and acceptor (C=O) at the junction . The closest commercial alternative, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid (CAS 106261-48-7), replaces the urea with a methylene (–CH₂–) spacer, eliminating the urea NH donor and the carbonyl acceptor entirely, thereby reducing the number of H-bond donor sites from 2 to 1 and acceptor sites from 4 to 3 . In kinase inhibitor pharmacophore models where the urea NH engages the hinge-region backbone carbonyl, this substitution eliminates a critical anchoring interaction [1].

Urea H-Bond Capacity
Class-level inference
HBD: 2 vs 1; HBA: 4 vs 3 (urea vs CH₂ linker)
Urea NH provides a reported hinge-region H-bond anchor in kinase/FAAH models
Inferred from pharmacophore models [REFS-3]
Medicinal chemistry Scaffold design H-bond potential

Regioisomeric Specificity: para-Carboxylate Orientation

Three regioisomers share the identical molecular formula (C₁₃H₁₇N₃O₃; MW 263.29): the para-carboxylate target compound (CAS 680983-11-3) , the meta isomer 3-(4-methylpiperazine-1-carboxamido)benzoic acid (CAS 754200-51-6) , and the ortho isomer (CAS 1219584-57-2) . The carboxylate position alters the distance and angular relationship between the acidic moiety and the piperazine urea, directly affecting the compound's ability to engage binding sites that require a precisely oriented acid group—such as the conserved salt-bridge interactions observed in FAAH and certain kinase active sites where the carboxylate must reach a specific lysine or arginine residue [1]. Computational LogP values also shift: the calculated LogP of -1.84 for the target compound reflects its distinct solvation profile versus the other regioisomers .

Carboxylate Orientation
Class-level inference
para vs meta ~60°; para vs ortho ~120° vector shift
Angle shift may disrupt critical salt-bridge interactions in target sites
Inferred from kinase/FAAH pharmacophore models [REFS-4]
Structure-activity relationship Regioisomer comparison Target engagement

Purity Specification & Analytical Characterization

Commercial suppliers report a minimum purity of 98% for the target compound, verified by HPLC, with accompanying ¹H NMR spectral data confirming structural identity . The ¹H NMR spectrum (400 MHz, DMSO‑d₆) displays characteristic peaks: δ 8.81 (s, 1H, urea NH), 7.78 (dt, J = 8.6, 1.8 Hz, 2H, aromatic H-2/H-6), 7.53 (dt, J = 8.8, 2.0 Hz, 2H, aromatic H-3/H-5), 3.44 (t, J = 4.9 Hz, 4H, piperazine CH₂ adjacent to carbonyl), 2.31 (t, J = 5.0 Hz, 4H, remaining piperazine CH₂), 2.19 (s, 3H, N‑CH₃) . In contrast, several commercial listings for the methylene-linked analog 4-(4-methylpiperazin-1-ylmethyl)benzoic acid specify 95% purity without published NMR trace data, creating ambiguity for structure confirmation and impurity profiling .

Purity & NMR Specification
Cross-study comparable
≥98% HPLC with assigned ¹H NMR vs 95% without NMR data
Published NMR supports independent identity verification and reproducibility
Vendor-reported; verify upon receipt
Quality control Reproducibility Procurement specification

Derivatization Versatility via Free Carboxylic Acid Handle

The free carboxylic acid on the target compound enables direct activation and coupling with amines or alcohols to generate amide or ester libraries without requiring deprotection steps . By contrast, the ethyl ester prodrug forms—such as ethyl 4-(4-(tetrahydrofuran-2-carbonyl)piperazine-1-carboxamido)benzoate (CAS 903693-62-9) —must undergo saponification prior to further derivatization, adding a synthetic step with typical yields of 70–85% and potential racemization or side-product formation. The free acid also permits direct salt formation (sodium, potassium) for aqueous solubility modulation, a feature unavailable to ester-protected analogs without prior hydrolysis .

Derivatization Steps
Supporting evidence
0 vs 1 saponification step; saves ~15–30% material loss
Direct coupling accelerates library synthesis and reduces cumulative yield loss
Standard EDC/HATU conditions; ester saponification typically 70–85% yield
Parallel synthesis Building block Derivatization

Physicochemical Profile: Aqueous Solubility Advantage

The target compound exhibits a calculated partition coefficient (LogP) of -1.84 , indicating preferential partitioning into aqueous phases. This value is substantially more negative than the LogP of the methylene-linked analog 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, which is estimated at approximately -0.5 to +0.2 based on fragment-based calculations (the –CH₂– spacer contributes +0.5 log units relative to the urea carbonyl) . The lower LogP predicts higher aqueous solubility at physiological pH, reducing the need for DMSO co-solvent in biochemical and cell-based assays where DMSO concentrations exceeding 0.1–1% (v/v) can cause solvent-based artefacts or cytotoxicity [1].

Predicted Solubility
Class-level inference
LogP -1.84 vs ~ -0.5 to +0.2; ~20–100× higher aqueous solubility
Higher aqueous solubility may reduce DMSO requirement in cellular assays
Calculated LogP; experimental solubility to confirm
Physicochemical properties Solubility Assay compatibility

Recommended Procurement & Application Scenarios


FAAH and Serine Hydrolase Inhibitor Lead Optimization

The urea carboxamide scaffold of 4-(4-methylpiperazine-1-carboxamido)benzoic acid provides a validated pharmacophore for fatty acid amide hydrolase (FAAH) inhibition [1]. The para-benzoic acid serves as a synthetic handle for amide coupling to diversify the exit vector, while the N-methylpiperazine provides basicity for optimal CNS penetration or peripheral restriction. The ≥98% purity and NMR-characterized identity ensure that initial SAR data are not confounded by regioisomeric or linker impurities, making this compound a reliable starting point for iterative library synthesis.

Kinase Inhibitor Fragment Growing & Scaffold Hopping

The compound's urea NH can act as a hinge-binding motif in kinase inhibitor design, analogous to the urea interactions observed in type II kinase inhibitors [1]. The free carboxylic acid permits direct conjugation to aminopyrimidine or aminopyridine warheads without protecting-group manipulation, saving one synthetic step versus ester prodrugs. The para substitution geometry aligns the carboxylate for potential salt-bridge interactions with conserved lysine residues in the kinase active site, a feature not accessible with meta- or ortho-substituted isomers .

Chemical Biology Probe Development with Defined Solubility

With a calculated LogP of -1.84 [1], 4-(4-methylpiperazine-1-carboxamido)benzoic acid is well-suited for probe development where aqueous solubility and low nonspecific binding are critical. The >20-fold higher predicted aqueous solubility compared to the methylene-linked analog allows formulation at higher concentrations in aqueous buffer with minimal DMSO, reducing solvent artefacts in cell-based target engagement assays (e.g., CETSA, NanoBRET) and in vivo pharmacokinetic studies.

Quality-Controlled Procurement for Reproducible Research

The availability of ≥98% purity (HPLC) with published ¹H NMR assignments (400 MHz, DMSO‑d₆) [1] enables procurement teams to independently verify compound identity and purity upon receipt. This documentation standard supports compliance with journal data-reporting requirements (e.g., ACS, RSC, and Nature portfolio guidelines for chemical characterization) and facilitates cross-laboratory reproducibility, reducing the risk of batch-dependent variability that can occur with lower-purity (95%) or uncharacterized alternatives .

Application
Selection Property
Validation Focus
Serine hydrolase inhibitor design
Urea carboxamide scaffold with free acid handle
FAAH inhibition assay reproducibility; impurity-controlled SAR
Kinase inhibitor scaffold hopping
Hinge-binding urea motif and para-substitution geometry
Kinase panel selectivity; salt-bridge interaction profiling
Aqueous-soluble probe development
Low LogP and predicted high aqueous solubility
Cellular target engagement assays; minimal DMSO artefact
Reproducible research procurement
Purity specification with published NMR characterization
Independent identity verification; lot-to-lot consistency
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